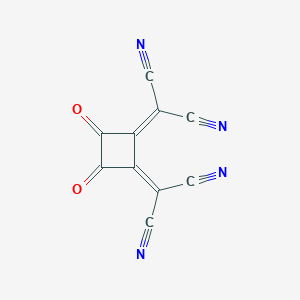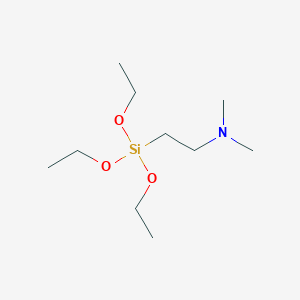
3-Chloro-2-ethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9ClO It is a chlorinated derivative of cyclopentenone, featuring a chlorine atom, an ethyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylcyclopent-2-en-1-one typically involves the chlorination of 2-ethylcyclopent-2-en-1-one. One common method is the reaction of 2-ethylcyclopent-2-en-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H10O+SOCl2→C7H9ClO+SO2+HCl
This method ensures the selective chlorination at the desired position, yielding this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: this compound can be oxidized to 3-chloro-2-ethylcyclopent-2-enoic acid.
Reduction: Reduction yields 3-chloro-2-ethylcyclopent-2-en-1-ol.
Substitution: Substitution reactions can produce various derivatives, such as 3-azido-2-ethylcyclopent-2-en-1-one.
Aplicaciones Científicas De Investigación
3-Chloro-2-ethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may enhance the compound’s reactivity, facilitating its binding to biological targets. Pathways involved include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2-ethylcyclopent-2-en-1-one
- 3-Chloro-2-methylcyclopent-2-en-1-one
- 3-Bromo-2-ethylcyclopent-2-en-1-one
Uniqueness
3-Chloro-2-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
66332-97-6 |
|---|---|
Fórmula molecular |
C7H9ClO |
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
3-chloro-2-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-2-5-6(8)3-4-7(5)9/h2-4H2,1H3 |
Clave InChI |
WWEDORKLJDIXPN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



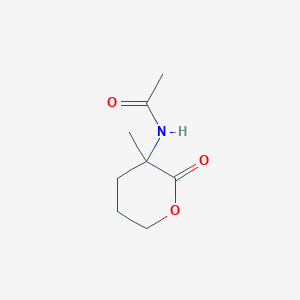

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
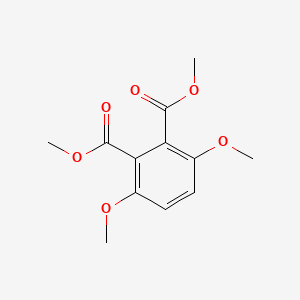
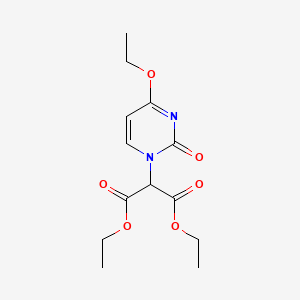

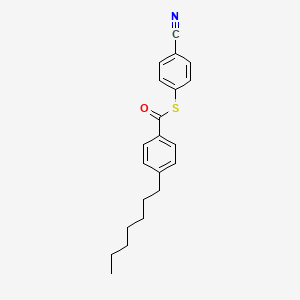
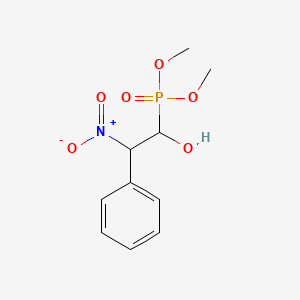

![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
